molecular formula C19H23NO6S2 B2507529 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide CAS No. 2034335-65-2

4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Cat. No.: B2507529
CAS No.: 2034335-65-2
M. Wt: 425.51
InChI Key: NKKQOFMCLBRWIQ-UHFFFAOYSA-N
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Description

4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a complex organic compound featuring a thiazepane ring, a sulfonyl group, and methoxyphenyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzenesulfonyl chloride with a suitable thiazepane precursor under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nitration with a mixture of nitric and sulfuric acids, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to sulfides.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Possible applications in materials science, such as in the development of new polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The sulfonyl group may play a role in binding to enzymes or receptors, while the thiazepane ring could influence the compound’s overall conformation and reactivity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane: Lacks the 1,1-dioxide functionality.

    3,4-Dimethoxyphenylsulfonyl chloride: A precursor in the synthesis of the target compound.

    7-Phenyl-1,4-thiazepane: A simpler thiazepane derivative without the sulfonyl and methoxyphenyl groups.

Uniqueness

4-((3,4-Dimethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and thiazepane moieties makes it a versatile compound for various applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S2/c1-25-17-9-8-16(14-18(17)26-2)28(23,24)20-11-10-19(27(21,22)13-12-20)15-6-4-3-5-7-15/h3-9,14,19H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKQOFMCLBRWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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